1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene is an organic compound with a complex structure that includes a benzene ring substituted with a propyl group and a phenyl ethynyl group attached to a propylcyclohexyl moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propylcyclohexyl Intermediate: This step involves the alkylation of cyclohexane with propyl halides under Friedel-Crafts alkylation conditions.
Attachment of the Phenyl Ethynyl Group: The intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the ethynyl linkage.
Final Substitution: The final step involves the substitution of the benzene ring with the propyl group using a suitable alkylating agent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Wirkmechanismus
The mechanism by which 1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-Propylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-benzene include:
1-Ethyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene: This compound has an ethyl group instead of a propyl group, leading to slightly different chemical properties and reactivity.
1-Ethynyl-4-(4-propylcyclohexyl)benzene: Lacks the phenyl group, resulting in different physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
100558-53-0 |
---|---|
Molekularformel |
C26H32 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
1-propyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C26H32/c1-3-5-21-7-9-23(10-8-21)11-12-24-15-19-26(20-16-24)25-17-13-22(6-4-2)14-18-25/h7-10,15-16,19-20,22,25H,3-6,13-14,17-18H2,1-2H3 |
InChI-Schlüssel |
HOQZNENYSZLPGU-UHFFFAOYSA-N |
SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.